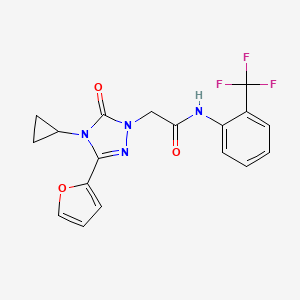

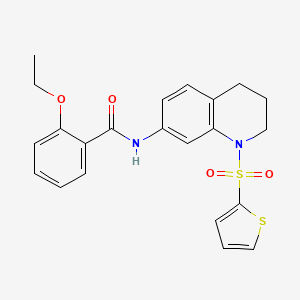

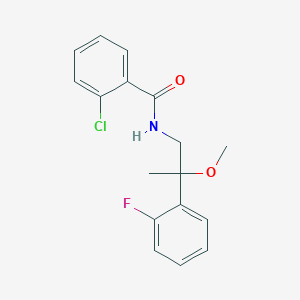

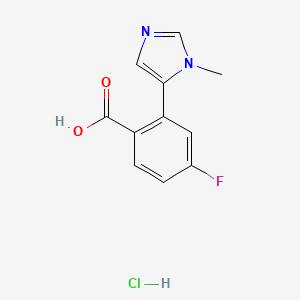

![molecular formula C30H26N2O2S B2712489 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-94-8](/img/structure/B2712489.png)

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

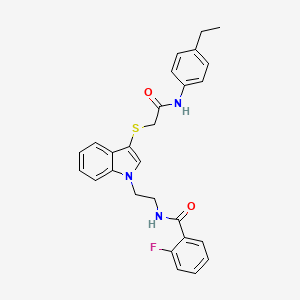

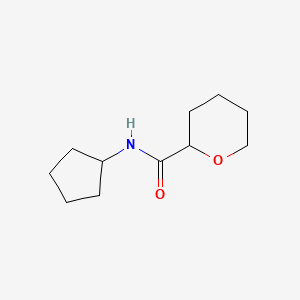

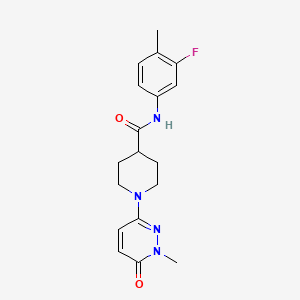

Compounds like this typically belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom . The presence of the methoxyphenyl and indol groups suggest that this compound may have interesting biological activities, as these groups are often found in biologically active molecules .

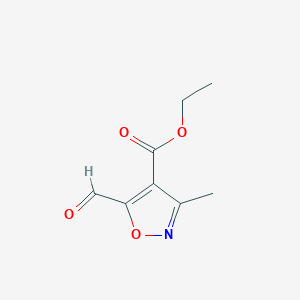

Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the indole ring, the introduction of the methoxyphenyl group, and the formation of the amide bond . The exact synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactions of a compound like this would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis to form a carboxylic acid and an amine . The indole ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar indole and biphenyl groups .Scientific Research Applications

PET Imaging Agents

A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs for PET tracers targeting serotonin 5-HT(1A) receptors. These compounds, designed for neuropsychiatric disorder assessments, demonstrate the role of structurally similar compounds in developing imaging agents for brain receptor studies (García et al., 2014).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, evaluating their antimicrobial and antioxidant activities. This study illustrates the potential of related compounds in discovering new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Organic Synthesis and Catalysis

Zheng et al. (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing the utility of such compounds in organic synthesis and catalytic processes. The study highlights the efficiency and selectivity of this method in forming complex molecules (Zheng et al., 2014).

Fluorescent Dyes and Materials Science

Witalewska et al. (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors for fluorescent dyes, emphasizing their application in materials science for developing new fluorescent materials with tunable properties. The study demonstrates how structurally related compounds can be leveraged to produce high-efficiency fluorescent materials (Witalewska et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O2S/c1-34-25-17-15-23(16-18-25)28-29(26-9-5-6-10-27(26)32-28)35-20-19-31-30(33)24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-18,32H,19-20H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVRRYWDTPXSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)

![N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2712407.png)

![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)

![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)

![1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B2712427.png)

![N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2712429.png)